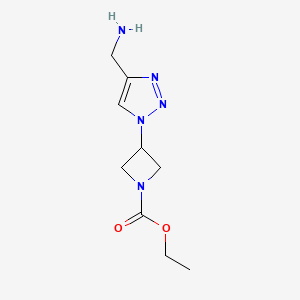
ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
Vue d'ensemble
Description
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .
Synthesis Analysis
Azetidines can be synthesized through various methods. One such method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis
The molecular structure of azetidines is characterized by a four-membered ring containing a nitrogen atom . The exact structure would depend on the specific substituents attached to the azetidine ring.Chemical Reactions Analysis
Azetidines can undergo a variety of chemical reactions. For example, they can participate in aza-Michael addition reactions with NH-heterocycles . They can also undergo Suzuki–Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of azetidines can vary widely depending on their specific structure. For example, “tert-butyl 3-(aminomethyl)-3-(2-hydroxyethyl)azetidine-1-carboxylate” is an off-white solid .Applications De Recherche Scientifique
Stereoselective Synthesis and Cyclization Reactions
Research has shown successful stereoselective synthesis involving compounds with similar structures to ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate. For instance, studies have demonstrated the synthesis of anti-2-oxazolidinones through SN2 cyclization of N-Boc-β-amino alcohols, highlighting the importance of these compounds in creating stereoselective structures (Madhusudhan et al., 2003).
Heterocyclic Compound Formation
The compound has also been implicated in the formation of heterocyclic compounds. The synthesis of azulene derivatives condensed with nitrogen-containing heterocycles, such as imidazole, triazole, and pyrazine rings, showcases the compound's utility in constructing complex heterocyclic structures (Nozoe et al., 1973).
Functionalized Aziridine and Azetidine Derivatives
Further, the development of functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives for potential biological and foldameric applications indicates the compound's role in advancing research in bioactive molecules and foldamer chemistry (Žukauskaitė et al., 2011).
Biological Activity Studies
Moreover, some derivatives have been synthesized for the investigation of their biological activities, including antimicrobial and antitubercular properties. This demonstrates the compound's potential as a precursor in the synthesis of biologically active molecules (Bhoi et al., 2016).
Synthesis of Fluoroalkylated Compounds
There's also research into the synthesis of fluoroalkylated dihydroazolo[1,5-a]pyrimidines, which undergo ring-chain isomerism. This showcases the compound's versatility in synthesizing fluorinated molecules with potential applications in medicinal chemistry and material science (Goryaeva et al., 2009).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known that azetidine derivatives are used for a wide variety of natural and synthetic products exhibiting a variety of biological activities .
Mode of Action
It’s known that azetidine derivatives interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Azetidine derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Azetidine derivatives are known to exhibit a variety of biological activities, suggesting they may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
ethyl 3-[4-(aminomethyl)triazol-1-yl]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O2/c1-2-16-9(15)13-5-8(6-13)14-4-7(3-10)11-12-14/h4,8H,2-3,5-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQFFLVMKPIQLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC(C1)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Ethyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1492580.png)




![2-((3S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B1492587.png)


![4-Methyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1492592.png)

![4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B1492597.png)